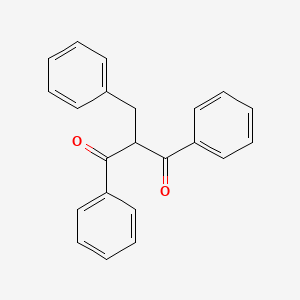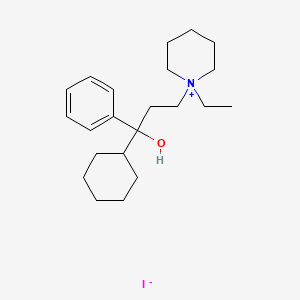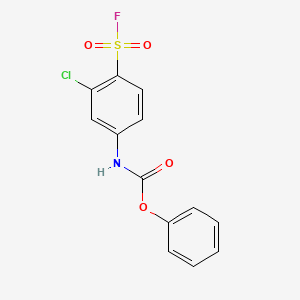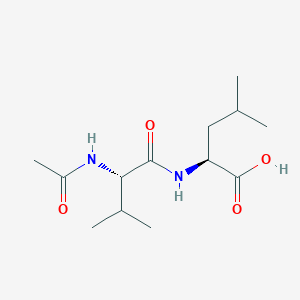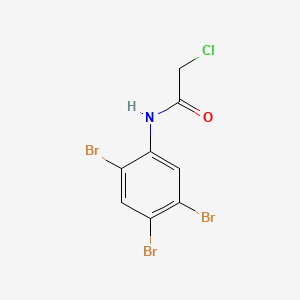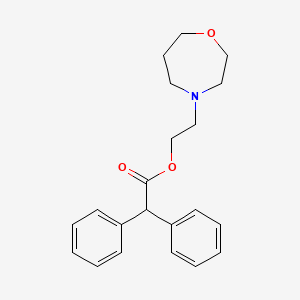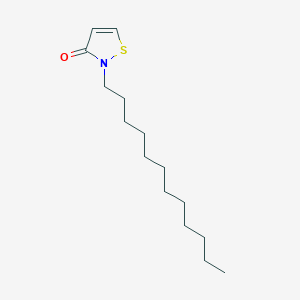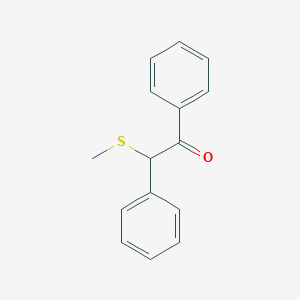
2-(Methylsulfanyl)-1,2-diphenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-1,2-diphenylethan-1-one is an organic compound characterized by the presence of a methylsulfanyl group attached to a diphenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1,2-diphenylethan-1-one typically involves the reaction of 2-bromo-1,2-diphenylethan-1-one with methylthiolate. This reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the compound can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfanyl)-1,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-1,2-diphenylethan-1-one involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity. Additionally, the diphenylethanone structure can interact with biological macromolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)-1,2-diphenylethan-1-one: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-(Methylsulfinyl)-1,2-diphenylethan-1-one: Contains a sulfinyl group instead of a sulfanyl group.
Uniqueness
2-(Methylsulfanyl)-1,2-diphenylethan-1-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to its sulfonyl and sulfinyl analogs. This uniqueness makes it valuable for specific applications where the reactivity of the sulfanyl group is desired.
Properties
CAS No. |
32368-19-7 |
|---|---|
Molecular Formula |
C15H14OS |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-methylsulfanyl-1,2-diphenylethanone |
InChI |
InChI=1S/C15H14OS/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,15H,1H3 |
InChI Key |
AKLVSKZFNIRPDR-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


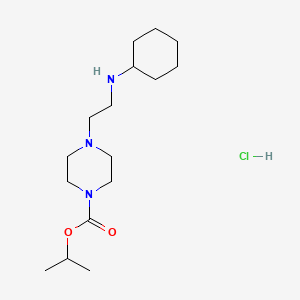
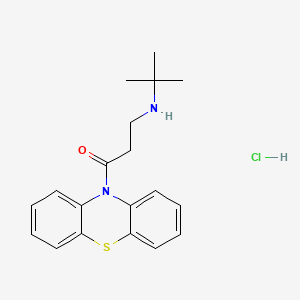

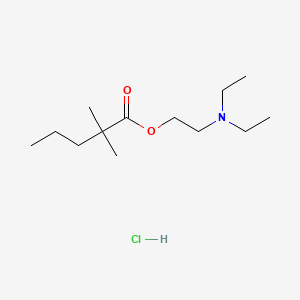
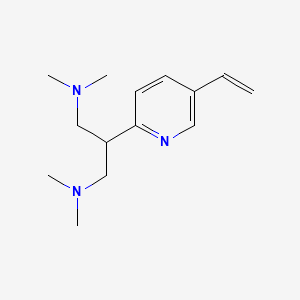
![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
